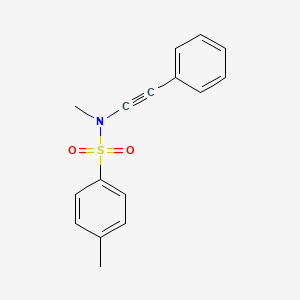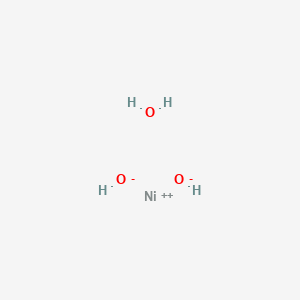![molecular formula C44H42Br2N2 B12828579 N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)
N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and butyl groups attached to a biphenyl core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine), organometallic compounds, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield brominated biphenyl derivatives, while substitution reactions may produce butyl-substituted biphenyl compounds .
Scientific Research Applications
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)amine: A simpler compound with similar bromine substitution but lacking the butyl groups.
4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl: A structurally related compound with additional phenyl groups.
Uniqueness
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its combination of bromine and butyl substitutions on a biphenyl core. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C44H42Br2N2 |
|---|---|
Molecular Weight |
758.6 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-butylanilino)phenyl]phenyl]-4-butylaniline |
InChI |
InChI=1S/C44H42Br2N2/c1-3-5-7-33-9-21-39(22-10-33)47(43-29-17-37(45)18-30-43)41-25-13-35(14-26-41)36-15-27-42(28-16-36)48(44-31-19-38(46)20-32-44)40-23-11-34(12-24-40)8-6-4-2/h9-32H,3-8H2,1-2H3 |
InChI Key |
PJENNDXPLXMBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)CCCC)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)

![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)






